An In-Depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 729-01-1)
An In-Depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 729-01-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, spectroscopic characterization, safety considerations, and its emerging role in research and development, particularly in the context of drug discovery.
Introduction: The Significance of the Biphenyl Scaffold
The [1,1'-biphenyl]-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The introduction of a nitro group at the 4'-position profoundly influences the molecule's electronic properties and reactivity, making 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid a versatile building block for the synthesis of novel therapeutic agents and functional materials. The nitro group, a potent electron-withdrawing moiety, can serve as a key pharmacophore or as a precursor for further chemical modifications, such as reduction to an amino group, opening avenues for a diverse range of derivatives.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is fundamental for its application in research and synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 729-01-1 | [3][4] |
| Molecular Formula | C₁₃H₉NO₄ | [3] |
| Molecular Weight | 243.21 g/mol | [3] |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
| Purity | Typically ≥99% | [4] |
| Storage | 2-8 °C, Keep in dark place, Inert atmosphere | [5] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring bearing the carboxylic acid group will exhibit distinct splitting patterns influenced by the meta-substitution. The protons on the nitro-substituted phenyl ring will also show characteristic downfield shifts due to the electron-withdrawing nature of the nitro group. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and the carboxylic acid carbon. The carbon atom of the carboxylic acid group is expected to resonate in the downfield region (around 165-175 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with the carbons attached to the nitro and carboxylic acid groups showing characteristic shifts.[8][9] The carbon attached to the nitro group will be significantly deshielded.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrational frequencies of the carboxylic acid and nitro functional groups.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[10][11]
-
C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ will be present, corresponding to the carbonyl stretching of the aromatic carboxylic acid.[10][12]
-
N-O Stretch (asymmetric): A strong absorption band around 1515-1560 cm⁻¹ is characteristic of the asymmetric stretching of the nitro group.[13]
-
N-O Stretch (symmetric): A medium to strong absorption band around 1345-1385 cm⁻¹ corresponds to the symmetric stretching of the nitro group.[13]
-
C-O Stretch: A moderate absorption band in the 1210-1320 cm⁻¹ region will be observed due to the C-O stretching of the carboxylic acid.[10]
2.2.3. Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 243. Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, m/z 226), the carboxyl group (-COOH, m/z 198), and the nitro group (-NO₂, m/z 197).[14]
Synthesis and Reaction Chemistry
The primary method for the synthesis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
Suzuki-Miyaura Coupling: A Reliable Synthetic Protocol
The synthesis involves the coupling of 3-bromobenzoic acid with 4-nitrophenylboronic acid, or alternatively, 3-carboxyphenylboronic acid with 1-bromo-4-nitrobenzene. The former is often preferred due to the commercial availability of the starting materials.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 12-24 hours.
-
Workup: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and then purify by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid in good yield and high purity.
Causality Behind Experimental Choices
The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial as it readily undergoes oxidative addition with the aryl bromide. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents. Degassing is a critical step to prevent the oxidation of the phosphine ligands and the palladium catalyst, ensuring catalytic activity throughout the reaction.
Applications in Drug Discovery and Medicinal Chemistry
Nitroaromatic compounds, including 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, are of significant interest in drug discovery. The nitro group can act as a bioisostere for other functional groups and is often a key component of pharmacophores with diverse biological activities.[15]
Potential as an Anticancer Agent
The biphenyl scaffold is present in numerous compounds with demonstrated antitumor activity.[16][17] The nitro group can enhance the therapeutic potential of these molecules. Under the hypoxic conditions often found in solid tumors, the nitro group can be bioreduced to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage and apoptosis in cancer cells.[18] This hypoxia-activated prodrug approach is a promising strategy for developing selective anticancer therapies.[19] Furthermore, derivatives of biphenyl carboxylic acids have been investigated as inhibitors of key signaling pathways involved in cancer progression.
Antimicrobial and Antiparasitic Potential
Nitroaromatic compounds have a long history of use as antimicrobial and antiparasitic agents. The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components.[18] This makes 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid a valuable starting material for the synthesis of novel antimicrobial agents to combat drug-resistant pathogens.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its straightforward synthesis via the Suzuki-Miyaura coupling, combined with the reactive handles of the nitro and carboxylic acid groups, provides a platform for the creation of a wide array of novel molecules. Further research into the biological activities of this compound and its derivatives is warranted and holds the promise of yielding new therapeutic agents for a range of diseases.
References
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information for: The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... Retrieved from [Link]
-
PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Retrieved from [Link]
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). Pharmaceuticals, 13(10), 282.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3615.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). Pharmaceuticals, 13(10), 282.
-
National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-nitro-. Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-nitro-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568.
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Molecules, 29(15), 3475.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3615.
- Shihab, W., Kubba, A., & Tahtamouni, L. (2023). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 30(1), 108-124.
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
- Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (2017). Journal of Chemical and Pharmaceutical Research, 9(10), 89-94.
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Nitro-fatty Acid Inhibition of Triple-Negative Breast Cancer Cell Viability, Migration, Invasion, and Tumor Growth. (2018). Journal of Biological Chemistry, 293(4), 1191–1204.
- 2-(3-Bromophenyl)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 4'-Nitro-3-biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chiralen.com [chiralen.com]
- 5. 729-01-1|4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,1'-Biphenyl, 4-nitro- [webbook.nist.gov]
- 15. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjsocmed.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
